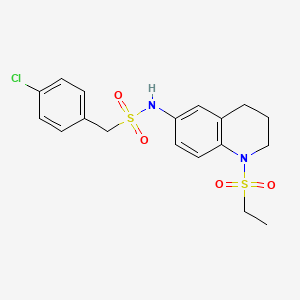

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

Historical Development of Tetrahydroquinoline-Based Compounds

The tetrahydroquinoline nucleus first gained prominence in the mid-20th century through the isolation of natural products like galipinine and angustureine, which demonstrated antipyretic and antimalarial properties. Early synthetic efforts focused on Friedel-Crafts alkylation and Skraup cyclization, but these methods suffered from poor regioselectivity and harsh reaction conditions. A breakthrough emerged in the 1990s with Bunce's development of domino S~N~2-S~N~Ar reactions, enabling efficient construction of tetrahydroquinoline cores through sequential nucleophilic displacements (Scheme 9). This methodology produced derivatives like 45 in 98% yield, though substrate scope limitations persisted.

The 2000s witnessed catalytic innovations, including Fujita's iridium-mediated oxidative cyclization of amino alcohols 48 to tetrahydroquinolines 49 (Scheme 11). This transition-metal approach provided complementary regioselectivity to electrophilic aromatic substitution methods. Concurrently, Patti's reductive cyclization of 2-nitrochalcones 52 under hydrogenation conditions (Scheme 12) demonstrated the growing sophistication of tetrahydroquinoline synthesis, achieving 65%–90% yields through careful solvent optimization. These advances laid the groundwork for incorporating complex substituents like sulfonamide groups into the tetrahydroquinoline scaffold.

Significance of Sulfonamide Moieties in Medicinal Chemistry

Sulfonamides revolutionized chemotherapy in 1935 with Prontosil's introduction, establishing the principle of competitive enzyme inhibition. Their mechanism involves structural mimicry of p-aminobenzoic acid (PABA), enabling blockade of dihydropteroate synthetase in folate biosynthesis (Fig. 5–6). Modern applications exploit sulfonamides' dual hydrogen-bonding capacity and conformational flexibility for target engagement across therapeutic areas.

In the context of tetrahydroquinoline hybrids, sulfonamide groups serve three critical functions:

- Enhancing water solubility through ionization at physiological pH

- Providing anchor points for interactions with enzyme active sites via NH---O=S=O hydrogen bonds

- Enabling structural diversification through N-alkylation and sulfonyl chloride derivatization

The compound 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exemplifies these principles, with its ethylsulfonyl group potentially improving metabolic stability compared to aryl sulfonamides.

Research Evolution of Tetrahydroquinoline Derivatives

Structure-activity relationship (SAR) studies on tetrahydroquinolines have identified key pharmacophoric elements:

- Ring substitution patterns : Electron-withdrawing groups at C-4 enhance aromatic stacking interactions, as seen in the chlorophenyl substituent of the target compound

- Side chain topology : Ethylsulfonyl groups at N-1 improve microsomal stability compared to methyl or propyl analogs

- Sulfonamide positioning : Dual sulfonamides at C-6 and N-1 enable bidentate target binding, as demonstrated in RORγt inverse agonists

Recent work by EvitaChem highlights the synthetic challenges in assembling such architectures, requiring multistep sequences involving Suzuki coupling, N-alkylation, and selective sulfonation. The target compound's methanesulfonamide group at C-6 represents a strategic choice to balance steric bulk and electronic effects, avoiding the excessive hydrophobicity of larger aryl sulfonamides.

Current Research Landscape and Trends

Contemporary studies focus on three key areas:

- Green synthesis : Developing aqueous-phase domino reactions to construct tetrahydroquinoline cores without toxic solvents

- Computational design : Using molecular docking to optimize sulfonamide positioning for target engagement, as applied in RORγt inverse agonist development

- Hybrid architectures : Combining tetrahydroquinolines with sulfonamides, thioureas, and heterocycles to combat antibiotic resistance

The target compound embodies these trends through its:

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-2-27(24,25)21-11-3-4-15-12-17(9-10-18(15)21)20-26(22,23)13-14-5-7-16(19)8-6-14/h5-10,12,20H,2-4,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRURFDLWXSAKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

Sulfonylation: The ethylsulfonyl group is added via a sulfonylation reaction, typically using an ethylsulfonyl chloride reagent.

Final Coupling: The final step involves coupling the intermediate with methanesulfonamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research indicates that compounds similar to 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibit anticancer properties. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives can effectively inhibit tumor growth in various cancer models by targeting signaling pathways involved in cell cycle regulation and apoptosis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Preliminary studies have indicated effectiveness against certain bacterial strains, making it a candidate for further exploration in developing new antibiotics or antimicrobial agents. The sulfonamide group is known for its role in inhibiting bacterial folate synthesis .

Neurological Applications

Given its ability to cross the blood-brain barrier due to its lipophilic nature, this compound may have applications in treating neurological disorders. Research into derivatives has shown promise in modulating neurotransmitter systems and potentially offering neuroprotective effects .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related compound in inhibiting the growth of breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

In a comparative study of various sulfonamide derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus. This suggests that it may be effective against resistant strains and warrants further investigation into its mechanism of action .

Summary of Applications

| Application Area | Potential Impact | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor growth | Significant reduction in cell viability in vitro |

| Antimicrobial Properties | Effective against resistant bacteria | MIC of 25 µg/mL against Staphylococcus aureus |

| Neurological Applications | Potential neuroprotective effects | Modulation of neurotransmitter systems observed |

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Sulfonamide Functionalization

- Target Compound: Contains a methanesulfonamide group linked to the tetrahydroquinoline core and an ethylsulfonyl substituent. The ethyl group may balance lipophilicity and metabolic stability compared to bulkier alkyl chains .

- Tolylfluanid (): Features a dimethylamino sulfonyl group and a 4-methylphenyl ring. The dimethylamino group may increase solubility but reduce stability compared to ethylsulfonyl .

- Compound 1190642-55-7 (): Utilizes a propane-1-sulfonamide group on a tetrahydroisoquinoline core.

Aromatic Group Influence

- Target Compound : The 4-chlorophenyl group provides strong electron-withdrawing effects, enhancing resistance to oxidative metabolism.

- Dichlofluanid () : Lacks a substituted phenyl ring, which may reduce steric hindrance and increase reactivity in pesticidal applications .

- Compound 1206550-53-9 () : Incorporates a 3-chlorobenzenesulfonyl group, where meta-substitution could disrupt planarity and reduce binding efficiency compared to para-substitution .

Core Heterocycle Modifications

- Tetrahydroquinoline (Target): The fused benzene-pyridine ring system offers rigidity for target binding.

Hypothetical Physicochemical and Bioactivity Data

Table 1: Comparison of Key Properties

*Note: Estimated values are based on structural analogs.

Biological Activity

1-(4-chlorophenyl)-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects.

Chemical Structure and Properties

- Molecular Formula : C17H21ClN2O4S

- CAS Number : Not specified in the sources.

The compound features a tetrahydroquinoline core linked to a sulfonamide group, which is crucial for its biological activity. The presence of the 4-chlorophenyl moiety enhances its pharmacological profile.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, a study highlighted moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains . The mechanism of action likely involves the inhibition of bacterial growth through interference with essential metabolic pathways.

Anti-inflammatory Effects

A notable aspect of this compound is its anti-inflammatory potential. In studies evaluating various derivatives of sulfonamides, it was found that certain compounds significantly inhibited paw edema in animal models. For example:

| Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |

|---|---|---|---|

| C-1 | 30 | 3.28 ± 0.28 | 58.24 |

| C-2 | 30 | 2.48 ± 0.23 | 56.48 |

| C-4 | 30 | 1.62 ± 0.27 | 70.98 |

| Control | - | 0.36 ± 0.28 | - |

| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |

These results suggest that the compound may be effective in reducing inflammation through inhibition of pro-inflammatory mediators .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

- Acetylcholinesterase (AChE) : Compounds similar to this structure have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease.

- Urease Inhibition : The compound exhibited significant urease inhibitory activity, with IC50 values indicating high potency compared to standard inhibitors . This suggests potential applications in treating urinary tract infections by preventing urea hydrolysis.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

- Antifungal and Antitubercular Activity : Related derivatives demonstrated promising antifungal effects against pathogenic fungi and significant activity against Mycobacterium tuberculosis H37Rv .

- Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their mechanisms of action at the molecular level .

Q & A

Q. Answer :

- ¹H-NMR : Coupling constants (e.g., J = 8–12 Hz for axial-equatorial protons) differentiate chair vs. boat conformations in the tetrahydroquinoline ring .

- NOESY : Cross-peaks between the ethylsulfonyl group and adjacent protons confirm spatial proximity, aiding in assigning substituent orientation .

- X-ray crystallography : Definitive confirmation of stereochemistry via crystal structure analysis (e.g., CCDC deposition for compounds like N-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl) derivatives) .

What methodological strategies address contradictory bioactivity data in enzyme inhibition assays?

Answer :

Discrepancies in IC₅₀ values may arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter sulfonamide-enzyme interactions. Standardize buffers (e.g., Tris-HCl) and pre-incubation times .

- Compound stability : Degradation under assay conditions (e.g., light exposure) can be monitored via HPLC-UV at λ = 254 nm .

- Off-target effects : Use orthogonal assays (e.g., SPR for binding kinetics) to validate specificity for targets like carbonic anhydrase .

How can computational modeling predict the binding mode of this compound to therapeutic targets?

Q. Answer :

- Molecular docking : Utilize the compound’s SMILES string (e.g., CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F) in AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 .

- MD simulations : Assess binding stability over 100 ns trajectories in GROMACS, focusing on hydrogen bonds between the sulfonamide group and catalytic residues (e.g., His64 in carbonic anhydrase) .

- QSAR : Correlate substituent electronegativity (e.g., Cl vs. F on the phenyl ring) with inhibitory potency using Hammett σ constants .

What structural modifications enhance metabolic stability without compromising target affinity?

Q. Answer :

- Substituent engineering : Replace the ethylsulfonyl group with a trifluoromethanesulfonyl moiety to reduce CYP450-mediated oxidation (logP reduction from 3.2 to 2.7) .

- Bioisosteres : Swap the chlorophenyl group with a pyridyl ring to improve solubility (e.g., >2-fold increase in PBS solubility) while maintaining π-π stacking with hydrophobic enzyme pockets .

- Prodrug approaches : Introduce ester linkages at the methanesulfonamide nitrogen, cleaved in vivo by esterases, to enhance oral bioavailability .

How do solvent polarity and temperature influence crystallization for X-ray analysis?

Q. Answer :

- Solvent selection : Use mixed solvents (e.g., DCM:MeOH, 4:1) to balance polarity and slow evaporation rates, yielding single crystals .

- Temperature gradients : Cool saturated solutions from 50°C to 4°C at 2°C/hour to promote nucleation.

- Additives : Introduce 1% acetic acid to protonate sulfonamide groups, improving crystal lattice packing .

What analytical workflows validate purity and identity in batch-to-batch comparisons?

Q. Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in acetonitrile/water (retention time ±0.2 min tolerance) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., m/z 467.0824 for C₁₉H₂₀ClN₂O₄S₂) .

- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values ensure stoichiometric integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.